恶唑烷-4-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

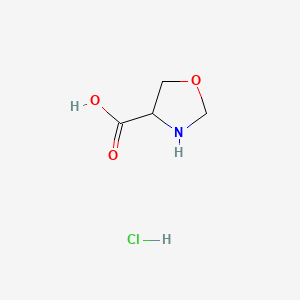

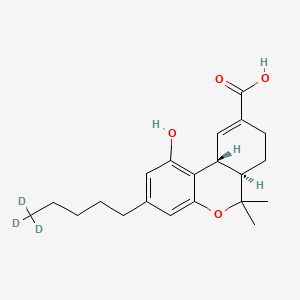

Oxazolidine-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1219384-60-7 . It has a molecular weight of 153.57 and a linear formula of C4H8ClNO3 . It is a solid substance and appears as a white to yellow solid .

Molecular Structure Analysis

The molecular structure of Oxazolidine-4-carboxylic acid hydrochloride is represented by the linear formula C4H8ClNO3 . This indicates that the molecule is composed of 4 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis

Oxazolidine-4-carboxylic acid hydrochloride is a solid substance with a molecular weight of 153.57 . It has a linear formula of C4H8ClNO3 . The compound is stored at room temperature in an inert atmosphere .科学研究应用

-

Synthesis of Functionalized Oxazolidines

- Field : Organic Chemistry

- Application Summary : Oxazolidines are synthesized using 1,2-amino alcohols as starting materials. The synthetic strategies are divided into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .

- Methods : The synthesis involves multicomponent reactions of 1,2-amino alcohols. For example, in 2015, Feng et al. reported on the first example of metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to access N-propargyloxazolidines .

- Results : A series of substrates were allowed to engage in this mild and straightforward reaction, giving good to excellent yields of the target products .

-

Advancements in the Synthesis of Oxazolines

- Field : Synthetic Organic Chemistry

- Application Summary : Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure. It displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on .

- Methods : Various synthetic protocols of oxazolines are classified based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

- Results : The synthesis of oxazolines has seen many advancements, with numerous investigations on oxazoline synthesis still continuing .

-

Multicomponent Syntheses of Functionalized Oxazolidines

- Field : Organic Chemistry

- Application Summary : Recent (2011–2019) multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials are reviewed . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .

- Methods : In 2015, Feng et al. reported on the first example of metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to access N-propargyloxazolidines . A series of substrates were allowed to engage in this mild and straightforward reaction, giving good to excellent yields of the target products .

- Results : This method provides a new approach to the synthesis of functionalized oxazolidines .

-

Synthesis of Oxazolines

- Field : Synthetic Organic Chemistry

- Application Summary : Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure. It displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on .

- Methods : Various synthetic protocols of oxazolines are classified based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

- Results : The synthesis of oxazolines has seen many advancements, with numerous investigations on oxazoline synthesis still continuing .

-

Multicomponent Syntheses of Functionalized Oxazolidines

- Field : Organic Chemistry

- Application Summary : Recent (2011–2019) multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials are reviewed . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .

- Methods : In 2015, Feng et al. reported on the first example of metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to access N-propargyloxazolidines . A series of substrates were allowed to engage in this mild and straightforward reaction, giving good to excellent yields of the target products .

- Results : This method provides a new approach to the synthesis of functionalized oxazolidines .

-

Synthesis of Oxazolines

- Field : Synthetic Organic Chemistry

- Application Summary : Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure. It displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on .

- Methods : Various synthetic protocols of oxazolines are classified based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

- Results : The synthesis of oxazolines has seen many advancements, with numerous investigations on oxazoline synthesis still continuing .

安全和危害

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305+P351+P338 are also associated with the compound, indicating measures to prevent or respond to exposure .

属性

IUPAC Name |

1,3-oxazolidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWFSTLUZHSBAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCO1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazolidine-4-carboxylic acid hydrochloride | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B596749.png)

![1H-Pyrrolo[2,3-C][1,2,5]thiadiazole](/img/structure/B596757.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine](/img/structure/B596763.png)